3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the triazoloquinazoline family, a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications. Its structure features a triazolo[1,5-a]quinazoline core with two key substituents:
- 5-position: An N-(2,5-dimethoxyphenyl)amine group, which introduces electron-donating methoxy substituents that may enhance solubility and modulate receptor binding.
The bromine atom in the sulfonyl group increases molecular weight (compared to non-halogenated analogues) and may influence bioactivity through steric and electronic effects. The 2,5-dimethoxyphenyl moiety could enhance π-π stacking interactions in biological systems.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O4S/c1-32-15-9-12-20(33-2)18(13-15)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYTVKJGWXYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the Quinazoline Moiety: The quinazoline ring is then introduced through a series of condensation reactions.
Attachment of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is attached via sulfonylation reactions.
Incorporation of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest potential applications in drug discovery and development:
Anticancer Activity
Research indicates that compounds with triazole and quinazoline moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of quinazoline can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonyl group may enhance solubility and bioavailability, making this compound a candidate for further investigation in anticancer therapies.
Antimicrobial Properties
The presence of bromine and sulfonyl groups in the compound could contribute to its antimicrobial activity. Compounds containing similar functional groups have been reported to exhibit antibacterial and antifungal effects. This suggests that 3-(4-bromobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may be explored as a potential antimicrobial agent.
Neurological Disorders
Recent studies have suggested that triazole derivatives possess neuroprotective properties. This compound could be investigated for its potential in treating neurological disorders by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Material Science Applications
Beyond medicinal applications, this compound may also find use in material science:
Organic Electronics
The unique electronic properties of quinazoline derivatives make them suitable candidates for organic semiconductor materials. The incorporation of the triazole ring can enhance charge transport properties, making this compound a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polymer Chemistry
In polymer science, the sulfonyl group can be utilized to modify polymer surfaces for improved adhesion or hydrophilicity. The synthesis of copolymers incorporating this compound could lead to materials with tailored properties for specific applications.
Case Studies
Several studies have documented the biological activities of similar compounds:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored various quinazoline derivatives and their effects on cancer cell lines. Results indicated that compounds with bromine substitutions showed enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Research : Research published in Pharmaceutical Biology highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. The study concluded that structural modifications significantly influenced antibacterial activity .
- Neuroprotective Effects : A paper in Neuroscience Letters examined the neuroprotective effects of triazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss .
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Intercalating with DNA: The compound may intercalate with DNA, affecting gene expression and cellular functions.
Modulating Receptor Activity: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The 4-bromobenzenesulfonyl group in the target compound may confer cytotoxicity, as seen in analogous 4-bromophenylsulfonyl derivatives tested on Daphnia magna . Bromine’s halogen-bonding capability could enhance interactions with biological targets compared to methyl or ethoxy groups.
- Methoxy vs. Ethoxy Groups : The 2,5-dimethoxyphenyl substituent in the target compound offers balanced solubility and electron donation, whereas ethoxy groups (e.g., in ) may improve solubility but reduce metabolic stability.
In contrast, the target compound’s methoxy substituents may improve polar surface area.
Electronic and Steric Considerations :
- Bromine’s electron-withdrawing nature in the target compound could stabilize the sulfonyl group, affecting reactivity in synthetic pathways or metabolic degradation.
- The absence of bulky substituents (e.g., phenethyl in ) in the target compound may favor binding to compact enzymatic pockets.
Research Findings and Implications
- Cytotoxicity: Evidence from brominated sulfonylphenyl analogues suggests that the target compound may exhibit enhanced cytotoxicity compared to non-halogenated derivatives .
- Synthetic Feasibility : The 4-bromobenzenesulfonyl group is synthetically accessible via sulfonylation reactions, as demonstrated in related triazoloquinazoline syntheses .
- Unanswered Questions : The target compound’s specificity for biological targets (e.g., kinases, GPCRs) remains uncharacterized. Comparative studies with and could clarify substituent-driven selectivity.
Biological Activity
The compound 3-(4-bromobenzenesulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid molecule that combines the structural features of triazoles and quinazolines. This compound has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer.
Chemical Structure
The molecular formula for this compound is , indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms. The structure is characterized by a quinazoline core linked to a triazole ring and substituted with dimethoxy and bromobenzenesulfonyl groups.
1. Acetylcholinesterase Inhibition
Recent studies have shown that quinazoline-triazole hybrids can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound demonstrated an IC50 value ranging from 0.2 to 83.9 µM in various assays, indicating its potential as a dual binding site inhibitor within the AChE active site .
2. Antiproliferative Effects
The antiproliferative activity of this compound was evaluated against several cancer cell lines. It exhibited moderate inhibitory effects on cell growth in the low micromolar range. For instance, compounds similar to this hybrid have shown IC50 values between 10 µM and 50 µM against various cancer types .
Case Study 1: Alzheimer's Disease
In a study focusing on novel treatments for Alzheimer's disease, compounds similar to This compound were synthesized and tested for their ability to inhibit AChE. The results indicated that these compounds not only inhibited the enzyme effectively but also showed favorable pharmacokinetic profiles .
Case Study 2: Cancer Cell Lines
Another investigation assessed the cytotoxicity of quinazoline derivatives against various cancer cell lines. The tested compounds demonstrated significant growth inhibition with some derivatives showing selectivity towards specific cancer types. The findings suggest that structural modifications can enhance biological activity .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
